Ethyl 2-bromothieno[3,2-b]thiophene-3-carboxylate
Description
Ethyl 2-bromothieno[3,2-b]thiophene-3-carboxylate is a fused heterocyclic compound featuring a thieno[3,2-b]thiophene core substituted with a bromine atom at position 2 and an ethyl carboxylate group at position 2. This compound serves as a critical intermediate in synthesizing advanced materials, particularly p-type conjugated polymers for organic electronics, due to its electron-deficient nature and capacity for cross-coupling reactions . Its synthesis often involves Friedel-Crafts acylation or Stille coupling, as demonstrated in the preparation of fused tricyclic thiophenes and pyrene-based non-fullerene acceptors . The bromine substituent enhances reactivity in palladium-catalyzed couplings, enabling integration into polymeric backbones for optoelectronic applications .
Properties
IUPAC Name |
ethyl 5-bromothieno[3,2-b]thiophene-6-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7BrO2S2/c1-2-12-9(11)6-7-5(3-4-13-7)14-8(6)10/h3-4H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TUHICDLJBHTOJQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(SC2=C1SC=C2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7BrO2S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Biochemical Analysis
Biochemical Properties
Ethyl 2-bromothieno[3,2-b]thiophene-3-carboxylate plays a significant role in biochemical reactions, particularly in organic synthesis. It acts as an intermediate in the synthesis of other organic compounds. The compound interacts with various enzymes and proteins, facilitating nucleophilic substitution reactions. These interactions are crucial for the formation of more complex molecules, which can be used in drug development and other biochemical applications.
Cellular Effects
This compound has been observed to influence various cellular processes. It affects cell signaling pathways, gene expression, and cellular metabolism. The compound can modulate the activity of specific enzymes, leading to changes in metabolic flux and the levels of certain metabolites. These effects are essential for understanding the compound’s potential therapeutic applications and its impact on cellular function.
Molecular Mechanism
The molecular mechanism of action of this compound involves its interaction with biomolecules at the molecular level. The compound binds to specific enzymes and proteins, either inhibiting or activating their activity. This binding can lead to changes in gene expression and the modulation of various biochemical pathways. Understanding these interactions is crucial for developing targeted therapies and other applications.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors to consider. Studies have shown that the compound remains stable under specific conditions but can degrade over time, affecting its long-term impact on cellular function. These temporal effects are essential for designing experiments and understanding the compound’s behavior in different settings.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit therapeutic effects, while higher doses can lead to toxic or adverse effects. Understanding these dosage effects is crucial for determining the compound’s safety and efficacy in potential therapeutic applications.
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with specific enzymes and cofactors, influencing metabolic flux and the levels of certain metabolites.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are critical for its activity and function. The compound interacts with transporters and binding proteins, affecting its localization and accumulation. These factors are important for understanding the compound’s behavior in different biological systems and its potential therapeutic applications.
Subcellular Localization
This compound exhibits specific subcellular localization, which can influence its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications.
Biological Activity
Ethyl 2-bromothieno[3,2-b]thiophene-3-carboxylate is a compound that belongs to the class of thienothiophene derivatives, which have garnered attention for their diverse biological activities. This article explores the biological activity of this compound, focusing on its potential pharmacological applications, mechanisms of action, and relevant research findings.
This compound has the molecular formula C₇H₆BrO₂S and features a bromine atom attached to a thieno[3,2-b]thiophene structure, which enhances its reactivity and potential biological interactions. The compound's structure allows for various chemical modifications that can influence its biological activity.
Antitumor Activity
Recent studies have highlighted the antitumor potential of thienothiophene derivatives. Specifically, compounds similar to this compound have been evaluated for their effects on triple-negative breast cancer (TNBC) cell lines. For instance, a related derivative demonstrated significant growth inhibition in MDA-MB-231 and MDA-MB-468 cell lines with minimal effects on non-tumorigenic cells (MCF-12A) .
| Compound | GI₅₀ (μM) | Effect on MDA-MB-231 | Effect on MCF-12A |
|---|---|---|---|
| Compound 2e | 13 | Growth inhibition | Minimal effect |
The mechanism of action appears to involve alterations in cell cycle progression, particularly increasing the G0/G1 phase while decreasing the S phase .
GPR35 Agonism
This compound has also been investigated for its activity as a GPR35 agonist. GPR35 is a G protein-coupled receptor implicated in various physiological processes. Studies indicate that certain thienothiophene derivatives exhibit potent agonistic activity towards GPR35, with EC₅₀ values comparable to known agonists like zaprinast .
| Compound | EC₅₀ (nM) | Comparison to Zaprinast |
|---|---|---|
| Compound 16a | 32.5 ± 1.7 | More potent |
| Compound 16c | 63.7 ± 4.1 | More potent |
This activity suggests potential therapeutic applications in metabolic disorders and inflammation.
The biological effects of this compound are likely mediated through several mechanisms:
- Cell Cycle Modulation : The compound influences cell cycle dynamics in cancer cells, promoting cell cycle arrest .
- Receptor Agonism : Its interaction with GPR35 may activate downstream signaling pathways involved in cellular responses to stress and inflammation .
Further research is required to elucidate the precise molecular pathways involved.
Case Studies
One notable study evaluated the cytotoxic effects of thienothiophene derivatives on TNBC cell lines. The results indicated that treatment with these compounds led to significant reductions in cell viability and proliferation rates while sparing non-cancerous cells . This selectivity is crucial for developing safer cancer therapies.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Electronic Properties
- Electron-Deficient Nature: The bromine atom in Ethyl 2-bromothieno[3,2-b]thiophene-3-carboxylate withdraws electron density, lowering the LUMO level and improving electron transport in polymers .
- Steric Effects : Bulky substituents (e.g., alkyl chains in Ethyl 3-alkyl-6-bromo derivatives) enhance solubility but may hinder crystallinity, impacting film morphology .
- Bioactivity: Amino-substituted analogs (e.g., Ethyl 2-amino-tetrahydrobenzo[b]thiophene-3-carboxylate) exhibit antibacterial activity due to interactions with microbial enzymes, absent in brominated derivatives .
Key Research Findings
- Optoelectronic Performance: Polymers incorporating this compound achieve power conversion efficiencies (PCEs) >10% in organic solar cells, attributed to enhanced charge mobility .
- Antibacterial Activity: Amino-thiophene derivatives (e.g., compound 2b in ) show MIC values of 8–16 µg/mL against Staphylococcus aureus, outperforming brominated analogs .
- Synthetic Flexibility: Brominated thiophenes enable modular synthesis of fused tricyclic systems (e.g., thieno[2,3-b]azepinones), critical for drug discovery .
Preparation Methods
Bromination and Esterification
The initial preparation of this compound involves bromination at the 2-position of thieno[3,2-b]thiophene followed by esterification at the 3-position with ethyl carboxylate groups. This can be achieved by:
- Starting from thieno[3,2-b]thiophene-3-carboxylate or its derivatives.
- Reaction with brominating agents such as N-bromosuccinimide (NBS) or elemental bromine under controlled conditions.
- Esterification using ethanol and acid catalysts or via direct introduction of ethyl ester functionality during synthesis.
This method yields the desired this compound with high regioselectivity at the 2-position bromination site.
Palladium-Catalyzed Cross-Coupling Reactions
A prominent method for preparing this compound or its derivatives involves palladium-catalyzed cross-coupling reactions, which also enable further functionalization:
- Suzuki-Miyaura Coupling: This method couples this compound with aryl or heteroaryl boronic acids or esters under Pd(0) catalysis, typically using Pd(PPh3)4 or Pd(dppf) complexes as catalysts.
- Reaction conditions commonly include toluene or mixed solvent systems (e.g., toluene/ethanol/water), potassium carbonate as base, and reflux temperatures maintained for 12-24 hours.
- This approach allows for high yields (up to 77%) and excellent purity of the final product, suitable for further synthetic applications.
Example Synthetic Procedure (Adapted from Literature)
| Step | Reagents and Conditions | Description |
|---|---|---|
| 1 | Compound 3 (0.96 mmol), this compound (2.4 mmol), Pd(PPh3)4 (130 mg), toluene (50 mL), ethanol (30 mL), 2 M K2CO3 aqueous (20 mL), Ar atmosphere | Mixture heated to reflux for 24 h |
| 2 | Work-up: Extraction with dichloromethane, drying over MgSO4, filtration | Organic layers combined |
| 3 | Purification: Column chromatography on silica gel, eluent petroleum ether/DCM (1:2) | Isolated compound as light yellow solid, yield 77% |
This protocol illustrates the coupling of this compound with a suitable partner to form complex derivatives, highlighting the compound’s synthetic utility.
Research Findings and Data
Reaction Yields and Purity
Reaction Conditions and Catalysts
| Catalyst Type | Solvent System | Temperature | Reaction Time | Yield (%) |
|---|---|---|---|---|
| Pd(PPh3)4 | Toluene/Ethanol/Water | Reflux (~110°C) | 24 h | 77 |
| Pd(dppf).CH2Cl2 | DME/H2O (3:1) | 100°C | 3–4.5 h | 35–84 |
This table summarizes typical catalysts and conditions used in the preparation and functionalization of this compound derivatives.
Summary Table of Preparation Methods
| Method | Key Reagents | Catalyst | Solvent | Conditions | Yield | Notes |
|---|---|---|---|---|---|---|
| Bromination and Esterification | Thieno[3,2-b]thiophene derivatives, brominating agents, ethanol | None | Varies | Controlled temperature, acid catalysis | Moderate to high | Regioselective bromination at 2-position |
| Suzuki-Miyaura Coupling | This compound, aryl boronic acids | Pd(PPh3)4 or Pd(dppf) | Toluene/ethanol/water or DME/H2O | Reflux or 100°C, 3–24 h | 35–84% | Widely used for functionalization |
Q & A
Q. What are the common synthetic routes for ethyl 2-bromothieno[3,2-b]thiophene-3-carboxylate?
The synthesis typically involves functionalization of a thieno[3,2-b]thiophene scaffold. A key intermediate, ethyl thieno[3,2-b]thiophene-3-carboxylate, is brominated at the 2-position using brominating agents like NBS (N-bromosuccinimide) or molecular bromine. For example, in the preparation of p-type polymers, Pd-catalyzed Stille cross-coupling requires mono-brominated derivatives of thieno[3,2-b]thiophene esters . Additionally, Gewald aminothiophene deamination reactions have been adapted to generate substituted thiophene carboxylates, which can be brominated post-synthesis .
Q. How is the structure of this compound characterized?
Characterization relies on spectroscopic techniques:
- NMR Spectroscopy : H and C NMR identify proton environments and carbon frameworks. For example, the bromine substituent deshields adjacent protons, causing distinct splitting patterns.
- IR Spectroscopy : Absorption bands confirm ester C=O (~1700 cm) and aromatic C-Br (~600 cm) bonds.
- Mass Spectrometry : High-resolution MS validates molecular weight (e.g., [M+H] at m/z 315.93 for CHBrOS) .
Advanced Research Questions
Q. How does the bromine substituent influence electronic properties in polymer applications?
The bromine atom enhances electron-withdrawing effects, lowering the LUMO energy of the thieno[3,2-b]thiophene core. This property is critical in p-type conjugated polymers for organic electronics, where brominated monomers improve charge-carrier mobility. For instance, brominated derivatives serve as precursors for Stille or Suzuki couplings, enabling precise tuning of polymer bandgaps .
Q. What methodologies optimize regioselective bromination of thieno[3,2-b]thiophene esters?
Regioselectivity depends on reaction conditions:
- Catalysts : Lewis acids like FeCl direct bromination to the 2-position.
- Solvents : Polar aprotic solvents (e.g., DMF) favor electrophilic substitution.
- Temperature : Controlled heating (~50°C) minimizes di-bromination byproducts.
Comparative studies show NBS in CCl achieves >90% mono-bromination yield .
Q. How can conflicting data on bromination yields be resolved?
Discrepancies arise from impurity profiles or reaction scalability. Researchers should:
Q. What are the challenges in functionalizing this compound for cross-coupling reactions?
Key challenges include:
- Steric hindrance : The fused thieno[3,2-b]thiophene ring restricts access to the bromine site, requiring bulky ligands (e.g., SPhos) in Pd-catalyzed couplings.
- Solubility : Low solubility in non-polar solvents complicates reaction homogeneity. Co-solvents like THF or microwave-assisted heating improve reactivity .
Methodological Insights
Q. What purification techniques are effective for this compound?
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
